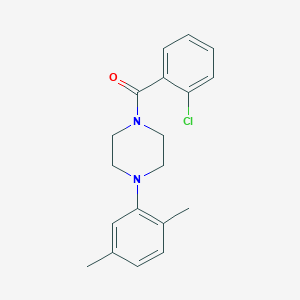
4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
The synthesis of 4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used to study molecular interactions and reaction mechanisms. In biology, it can be employed to investigate the effects of piperazine derivatives on biological systems. In medicine, it holds potential for the development of new pharmaceutical drugs due to its unique structure and biological activity. Additionally, it may have industrial applications in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which means they can enhance the inhibitory effects of GABA in the nervous system. This action can lead to various physiological effects, including sedation and muscle relaxation . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone can be compared with other similar piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole. These compounds share a common piperazine moiety but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of a 2,5-dimethylphenyl group and a 2-chlorophenyl ketone group, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C19H21ClN2O |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21ClN2O/c1-14-7-8-15(2)18(13-14)21-9-11-22(12-10-21)19(23)16-5-3-4-6-17(16)20/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
YBSADNYUHZINSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


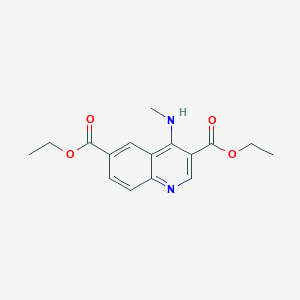

![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12124044.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12124065.png)
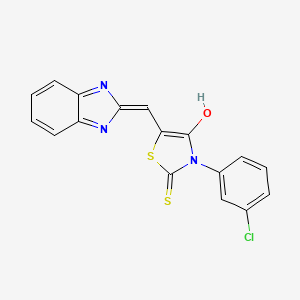
![8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B12124075.png)

![3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124087.png)
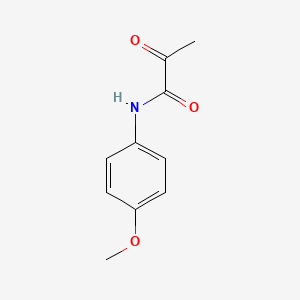
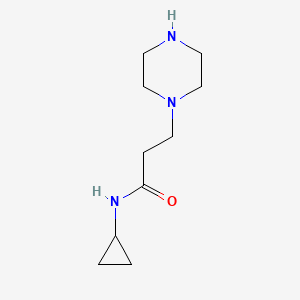
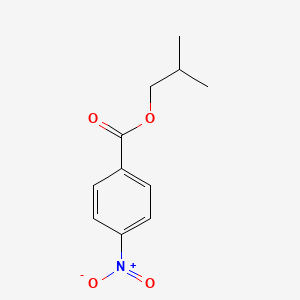
![4-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12124112.png)
![4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12124117.png)

